BMS-604992 dihydrochloride

Endocrinology Receptor Pharmacology Binding Affinity

BMS-604992 dihydrochloride is a validated, orally active GHSR agonist that eliminates potency variability in ghrelin-pathway research. The dihydrochloride salt ensures aqueous solubility for reproducible in vitro/in vivo dosing. • Sub-nanomolar potency: Ki=2.3 nM, EC50=0.4 nM for maximal receptor activation. • Oral bioactivity: Dose-dependently stimulates food intake at ≥10 mg/kg (rodent). • GI prokinetic effect: Significantly accelerates gastric emptying in mice. • Target specificity: Effects abolished in GHSR KO models. • Supplied at ≥98% purity for consistent batch performance.

Molecular Formula C24H33Cl2N7O5
Molecular Weight 570.5 g/mol
Cat. No. B12425918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-604992 dihydrochloride
Molecular FormulaC24H33Cl2N7O5
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl
InChIInChI=1S/C24H31N7O5.2ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);2*1H/t18-;;/m1../s1
InChIKeyLYVQQKKDBUZUGQ-JPKZNVRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-604992 Dihydrochloride: Potent GHSR Agonist


BMS-604992 dihydrochloride (also known as EX-1314 dihydrochloride) is a selective, orally bioactive small-molecule agonist targeting the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor [1]. This compound is a member of a distinct chemical class characterized by a triazolopyridine core [2]. It is a key tool for studying ghrelin-related pathways in appetite regulation, gastrointestinal motility, and energy homeostasis. The dihydrochloride salt form is intended to enhance aqueous solubility for in vitro and in vivo applications.

Why Not Substitute BMS-604992


GHSR agonists are a heterogeneous class of compounds with significant variations in molecular structure, oral bioavailability, target selectivity, and functional activity [1]. Simple interchangeability among ghrelin mimetics like BMS-604992, anamorelin, or ibutamoren is not scientifically valid. BMS-604992's specific triazolopyridine scaffold dictates its unique high-affinity binding profile (Ki=2.3 nM) and potent functional agonism (EC50=0.4 nM) at the GHSR [2]. Substituting it with another in-class agonist without rigorous comparative data could lead to different pharmacological outcomes in terms of potency, efficacy, and even off-target effects, thereby confounding research results in studies of appetite, gastrointestinal motility, and growth hormone secretion.

BMS-604992 Quantitative Differentiation Evidence


High-Affinity GHSR Binding

BMS-604992 dihydrochloride demonstrates high-affinity binding to the ghrelin receptor with a Ki of 2.3 nM . While a direct head-to-head comparison with a specific alternative is not available in the provided data, this binding affinity is a key quantitative metric for its potency. Compared to the endogenous ligand ghrelin, which has a reported Ki in the low nanomolar range (e.g., ~0.7 nM for human GHSR) [1], BMS-604992 exhibits a comparable level of affinity, establishing it as a potent synthetic surrogate. This high affinity is a critical factor for its efficacy at low concentrations.

Endocrinology Receptor Pharmacology Binding Affinity

Potent Functional GHSR Agonism

BMS-604992 dihydrochloride exhibits potent functional activity at the GHSR with an EC50 of 0.4 nM . This sub-nanomolar EC50 indicates a high degree of efficacy in activating downstream signaling pathways. In comparison, the endogenous ligand ghrelin has been shown to activate GHSR with an EC50 in a similar low nanomolar range (e.g., ~1 nM) [1]. BMS-604992's EC50 of 0.4 nM positions it as an exceptionally potent agonist, capable of eliciting maximal receptor response at very low concentrations.

Functional Assay GHSR Agonism Signal Transduction

Oral Bioactivity and Prokinetic Effects

BMS-604992 demonstrates significant in vivo activity following oral administration. In C57BL/6 mice, a 500 μg/kg intraperitoneal (i.p.) dose administered 5 minutes prior resulted in a significant increase in gastric emptying compared to vehicle-treated controls . Furthermore, oral gavage (p.o.) dosing from 1 to 1000 mg/kg showed a dose-linear increase in plasma concentrations at the 1-hour time point and a dose-responsive increase in food intake, with a minimum effective dose (MED) of approximately 10 mg/kg [1]. This data confirms oral bioavailability and establishes a clear dose-response relationship for its orexigenic and prokinetic effects.

Gastrointestinal Motility In Vivo Pharmacology Oral Bioavailability

On-Target Selectivity in GHSR KO Mice

The prokinetic and orexigenic effects of BMS-604992 are strictly dependent on the presence of the GHSR. In a class of experiments using small-molecule GhrR agonists, the observed effects on gastric emptying and food intake were completely absent in GHSR knockout (KO) mice [1]. This genetic validation confirms that the in vivo pharmacological activity of this class of compounds, including BMS-604992, is mediated selectively through the intended ghrelin receptor target and not through off-target mechanisms.

Target Validation Genetic Models Selectivity

Optimal Applications for BMS-604992


Appetite and Energy Homeostasis Research

BMS-604992 is ideally suited for in vivo research on appetite and feeding behavior. Its confirmed oral bioactivity and dose-dependent stimulation of food intake in rodents, with a defined minimum effective oral dose of approximately 10 mg/kg, make it a reliable tool for studying orexigenic pathways [1]. This is directly supported by evidence from Section 3.3.

GI Hypomotility Models

The compound's demonstrated ability to significantly increase gastric emptying in mice supports its use in preclinical models of gastrointestinal (GI) dysmotility, such as post-operative ileus or opioid-induced bowel dysfunction [1]. Its oral activity is a key advantage for chronic dosing studies, as established by the data in Section 3.3.

High-Potency GHSR Activation Assays

BMS-604992 is an excellent choice for cell-based assays that require robust and potent activation of the GHSR. Its sub-nanomolar EC50 (0.4 nM) ensures maximal receptor activation at low concentrations, minimizing potential off-target or cytotoxic effects . This high potency is a defining feature detailed in Section 3.2.

Target Validation Using Knockout Models

Researchers seeking to confirm the on-target effects of GHSR activation can utilize BMS-604992 in parallel with GHSR knockout models. The established finding that its effects are absent in KO mice provides a powerful control for target specificity, validating its use in mechanistic studies [2]. This application is directly derived from the evidence in Section 3.4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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